Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate
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Overview
Description
Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a naphthalene ring attached to a benzoate moiety, with a nitro group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate typically involves the esterification of 2-(naphthalen-1-yl)-3-nitrobenzoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under basic or acidic conditions.
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4).
Major Products Formed
Reduction: Methyl 2-(naphthalen-1-yl)-3-aminobenzoate.
Substitution: 2-(naphthalen-1-yl)-3-nitrobenzoic acid.
Oxidation: Naphthoquinone derivatives.
Scientific Research Applications
Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The naphthalene ring may also play a role in the compound’s binding to specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(naphthalen-2-yl)-3-nitrobenzoate
- Methyl 2-(phenyl)-3-nitrobenzoate
- Methyl 2-(naphthalen-1-yl)-4-nitrobenzoate
Uniqueness
Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate is unique due to the specific positioning of the nitro group and the naphthalene ring, which can influence its chemical reactivity and biological activity. The presence of the naphthalene ring enhances its hydrophobicity, potentially affecting its interaction with biological membranes and proteins.
Properties
CAS No. |
857539-88-9 |
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Molecular Formula |
C18H13NO4 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
methyl 2-naphthalen-1-yl-3-nitrobenzoate |
InChI |
InChI=1S/C18H13NO4/c1-23-18(20)15-10-5-11-16(19(21)22)17(15)14-9-4-7-12-6-2-3-8-13(12)14/h2-11H,1H3 |
InChI Key |
VIDQTBCYGODWBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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